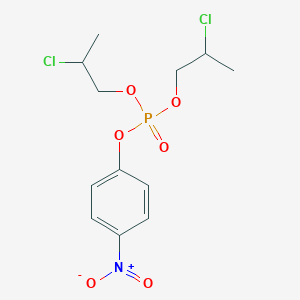
4-Pentylbenzonitrile
Overview
Description
4-Pentylbenzonitrile is an organic compound with the molecular formula C12H15N . It is a member of the benzonitrile family, which are organic compounds containing a benzene ring bonded to a cyano group .
Synthesis Analysis
While specific synthesis methods for 4-Pentylbenzonitrile were not found in the search results, benzonitriles can generally be synthesized through the Rosenmund-von Braun reaction, which involves the reaction of a benzoyl chloride with copper(I) cyanide .
Molecular Structure Analysis
The molecular structure of 4-Pentylbenzonitrile consists of a benzene ring attached to a cyano group and a pentyl group . The average molecular mass is 173.254 Da .
Physical And Chemical Properties Analysis
4-Pentylbenzonitrile has a density of 1.0±0.1 g/cm3, a boiling point of 278.9±19.0 °C at 760 mmHg, and a flash point of 122.7±14.0 °C . It has a molar refractivity of 54.5±0.4 cm3, and a molar volume of 182.1±5.0 cm3 . The compound has a polar surface area of 24 Å2 and a polarizability of 21.6±0.5 10-24 cm3 .
Scientific Research Applications
Chemical Research
4-Pentylbenzonitrile is often used in chemical research due to its unique properties. It has a molecular formula of C12H15N and a molecular weight of 173.26 g/mol . It is used in the synthesis of various organic compounds .
Pharmaceutical Industry
In the pharmaceutical industry, 4-Pentylbenzonitrile can be used as an intermediate in the production of various drugs . The nitrile group in the 4-Pentylbenzonitrile molecule can be manipulated to create numerous biologically active compounds .
Biomedical Applications
Acrylic-based polymers, which can be derived from 4-Pentylbenzonitrile, have versatile properties suitable for biomedical applications such as ophthalmology, orthopaedics, dentistry, and tissue engineering .
Bioengineering
4-Pentylbenzonitrile can be used in bioengineering strategies, particularly in the development of hydrogels and nanogels . These materials have a wide range of applications in medicine, including drug delivery, wound healing, and neurological and ophthalmic diseases .
Industrial Applications
4-Pentylbenzonitrile finds its primary application in the chemical industry as a precursor to a range of useful compounds . For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine .
Environmental Applications
While specific environmental applications of 4-Pentylbenzonitrile are not readily available, it’s worth noting that nanomaterials, which can be derived from similar compounds, have been used for environmental improvement . For example, they can be used in solar cells for producing clean energy, nanotechnologies in coatings for building exterior surfaces, and sonochemical decolorization of dyes by the effect of nanocomposite .
Safety and Hazards
properties
IUPAC Name |
4-pentylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPQFJXPPKNHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295221 | |
| Record name | 4-Pentylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentylbenzonitrile | |
CAS RN |
10270-29-8 | |
| Record name | 10270-29-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pentylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using sodium in liquid ammonia for the synthesis of 4-Pentylbenzonitrile?
A1: The research article "Reductive Activation of Arenes: XVI. Anionic Products from Reduction of p-Tolunitrile with Sodium in Liquid Ammonia and Their Reaction with Butyl Bromide" [] investigates the reduction of aromatic compounds, specifically p-Tolunitrile (4-Methylbenzonitrile), using sodium in liquid ammonia. This method generates anionic intermediates that can further react with alkyl halides, like butyl bromide, to form alkylated products such as 4-Pentylbenzonitrile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)


